molecular formula C12H8N2O B1336114 9H-pyrido[3,4-b]indole-1-carbaldehyde CAS No. 20127-63-3

9H-pyrido[3,4-b]indole-1-carbaldehyde

Cat. No.: B1336114
CAS No.: 20127-63-3
M. Wt: 196.2 g/mol
InChI Key: CHQBGSRZQLMDEX-UHFFFAOYSA-N
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Description

9H-pyrido[3,4-b]indole-1-carbaldehyde is a heterocyclic compound that belongs to the class of indole derivatives. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with an aldehyde functional group attached to the first carbon of the indole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-pyrido[3,4-b]indole-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indole derivatives with formylating agents can yield the desired aldehyde compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and the use of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 9H-pyrido[3,4-b]indole-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9H-pyrido[3,4-b]indole-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-pyrido[3,4-b]indole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 9H-pyrido[3,4-b]indole-1-carbaldehyde is unique due to its specific structural arrangement and functional group, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

9H-pyrido[3,4-b]indole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQBGSRZQLMDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415722
Record name 9H-pyrido[3,4-b]indole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20127-63-3
Record name 20127-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-pyrido[3,4-b]indole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl-9H-pyrido[3,4-b]indole-1-carboxylate, 1, (1.26 g, 5.24 mmol) in CH2Cl2 (50 mL) was added a DIBAL-H solution (1.0 M in toluene; 36.0 mL, 36.71 mmol) at −50° C. The mixture was stirred at −50° C. for 10 min and quenched by sequential addition of methanol (14.0 mL) and 10% NaOH (10 mL) at −50° C. Then the mixture was stirred at ambient temperature for an additional 1 h. The precipitates were removed by filtration through Celite and washed with CHCl3-methanol (10:1). The combined filtrates were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The product was purified by chromatography on silica gel (2-20% methanol/CH2Cl2) to afford 0.46 g (45% yield) of β-carboline-1-carbaldehyde, 2: 1H NMR (400 MHz, CDCl3) δ 10.33 (s, 1H), 10.04 (bs, 1H), 8.63 (d, J=5.2 Hz, 1H), 8.18-8.15 (m, 2H), 7.64-7.57 (m, 2H), 7.35 (dt, J=1.6, 7.6 Hz, 1H); ESI+ MS: m/z (rel intensity) 197.0 (100, [M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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